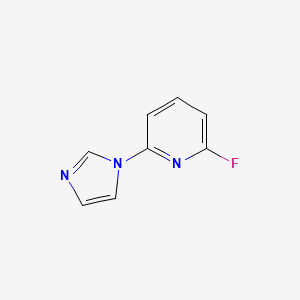

2-fluoro-6-(1H-imidazol-1-yl)pyridine

Overview

Description

2-fluoro-6-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . In a specific synthesis process, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature .Molecular Structure Analysis

The molecular formula of this compound is C8H6FN3, and it has a molecular weight of 163.15 . The InChI code is 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Fluorescence and Sensing Applications

Ratiometric Sensing : 2-fluoro-6-(1H-imidazol-1-yl)pyridine and similar compounds have been explored for their potential in ratiometric sensing, particularly for detecting Zn2+ ions. Studies show these compounds can undergo red-shifted emission when interacting with Zn2+ in various media, indicating their applicability as ratiometric sensors (Wan Dan, 2008).

Optoelectronic Properties : Research on novel pyridine-imidazole compounds with fluoro and other substituents has demonstrated their relevance in optoelectronics. The structural and electronic properties of these compounds have been thoroughly investigated, showing their potential in applications like electronic devices and sensors (S. Amala et al., 2019).

Therapeutic Research

Alzheimer's Disease Imaging : Imidazo[1,2-a]pyridine derivatives, similar to this compound, have been synthesized and evaluated for imaging beta-amyloid plaques in Alzheimer's disease. These compounds show potential as radioligands for PET imaging, aiding in the diagnosis and study of neurodegenerative diseases (F. Zeng et al., 2006).

Drug Development and Medicinal Chemistry : The imidazo[1,2-a]pyridine scaffold, to which this compound is related, is significant in medicinal chemistry. It's used in the development of drugs with various therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This highlights the compound's potential in the synthesis of new therapeutic agents (A. Deep et al., 2016).

Other Applications

- Fluorescent Probes : Imidazo[1,5-a]pyridine-based compounds, related to this compound, have been studied as fluorescent probes. Their compact shape and photophysical properties make them suitable for applications in cell membrane studies, highlighting their potential in biochemical research (G. Renno et al., 2022).

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 2-fluoro-6-(1h-imidazol-1-yl)pyridine, are known to have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have various molecular and cellular effects .

Action Environment

The formation of environmentally responsive structures has been reported for certain imidazole-containing compounds .

Properties

IUPAC Name |

2-fluoro-6-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUCELIDCKBNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)